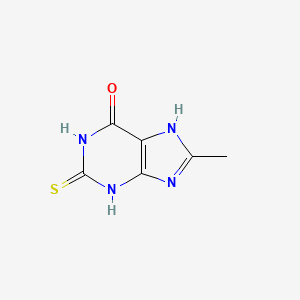

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one

Description

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one is a purine-derived compound characterized by a methyl group at the 8-position and a sulfanylidene (thione) group at the 2-position.

Properties

CAS No. |

91184-09-7 |

|---|---|

Molecular Formula |

C6H6N4OS |

Molecular Weight |

182.21 g/mol |

IUPAC Name |

8-methyl-2-sulfanylidene-3,7-dihydropurin-6-one |

InChI |

InChI=1S/C6H6N4OS/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) |

InChI Key |

ICGMMQGRQXARHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired compound. The synthetic route typically involves:

Starting Materials: Precursors such as substituted purines and thiol-containing reagents.

Reaction Conditions: The reaction is often carried out under reflux conditions with solvents like methanol or ethanol.

Catalysts: Acidic catalysts such as methanesulfonic acid (MsOH) are used to facilitate the reaction.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfanylidene group.

Common Reagents and Conditions: Reagents like halogens, acids, and bases are frequently used under controlled temperature and pressure conditions.

Major Products: The major products depend on the type of reaction and the reagents used.

Scientific Research Applications

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure makes it a candidate for studying enzyme interactions and nucleic acid analogs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

CRF1 Receptor Antagonists

Several 1,2,3,7-tetrahydro-6H-purin-6-one derivatives act as corticotropin-releasing factor 1 (CRF1) receptor antagonists. For example:

- Compound 12d (IC₅₀ = 5.4 nM): Exhibits high potency and selectivity for CRF1 receptors. Its 8-methyl substitution and thione group enhance receptor binding, as evidenced by structure-activity relationship (SAR) studies .

- NBI 30775/R121919 : A structurally distinct CRF1 antagonist with a pyrimidine core, highlighting the importance of the purine scaffold in achieving selectivity .

Key Differences :

- 8-Methyl substitution : Present in the target compound and Compound 12d but absent in NBI 30773. This group likely improves lipophilicity and membrane permeability.

- Thione vs.

MPO Inhibitors

AZD-5904 (UE8):

Purine Derivatives with Modified Substituents

Camellimidazole E(8)

- Structure : 1,3,7-Trimethyl-1,2,3,7-tetrahydro-6H-purin-6-one.

- Properties : Lacks the 2-thione group, resulting in reduced hydrogen-bonding capacity and altered solubility compared to the target compound .

8-Hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

Fluorinated Analogs

8-{[(3-Fluorophenyl)methyl]sulfanyl}-9-phenyl-1,9-dihydro-6H-purin-6-one :

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 8-Methyl-2-sulfanylidene-6H-purin | 182.21 | 1.2* | 2 | 48.2* |

| AZD-5904 | 252.29 | 2.5 | 1 | 48.2 |

| Fluorophenylmethylsulfanyl analog | 352.39 | 3.13 | 1 | 48.2 |

*Estimated based on structural analogs.

Biological Activity

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one is a purine derivative characterized by its unique chemical structure that includes a methyl group and a sulfanylidene functional group. This compound belongs to the class of heterocyclic compounds and plays a significant role in various biological processes due to its structural similarity to nucleobases.

- Molecular Formula : C₇H₈N₄OS

- Molecular Weight : 182.206 g/mol

- CAS Number : 91184-09-7

The molecular structure contributes to its potential biological activities, particularly in cellular metabolism and signaling pathways. The presence of the sulfanylidene group may enhance its reactivity and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one exhibit a range of biological activities. These activities include:

- Antimicrobial Activity : Similar purine derivatives have shown effectiveness against various bacterial strains.

- Antiproliferative Effects : Studies suggest potential applications in cancer therapy by inhibiting the proliferation of cancer cells.

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 2-Aminopurine | Effective against E. coli and S. aureus |

| Antiproliferative | 8-Hydroxyadenine | Inhibits growth of Hela and A549 cells |

| Enzyme Inhibition | 9-Methyladenine | Modulates RNA metabolism |

The specific mechanisms through which 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one exerts its biological effects are still under investigation. However, potential interactions include:

- Binding to Nucleic Acids : The purine structure allows for possible binding to DNA or RNA, influencing gene expression.

- Enzyme Interaction : The compound may inhibit enzymes critical for nucleic acid synthesis or repair.

In silico studies have suggested that it could interact with proteins involved in bacterial virulence regulation, such as the accessory gene regulator (AgrA) protein in Staphylococcus aureus, potentially reducing pathogenicity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Studies :

- Antiproliferative Effects :

- Enzymatic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.